molecular formula C20H26N4O3S B2554869 1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol CAS No. 898350-64-6

1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol

Numéro de catalogue: B2554869
Numéro CAS: 898350-64-6
Poids moléculaire: 402.51
Clé InChI: IHSLNNHCEHAJLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core substituted with a methyl group bridging a 4-ethoxyphenyl aromatic system and a fused triazolothiazole ring. The triazolothiazole moiety contains a hydroxyl group at position 6 and an ethyl substituent at position 2. Its molecular weight, calculated from the formula $ \text{C}{23}\text{H}{27}\text{N}5\text{O}3\text{S} $, is approximately 477.56 g/mol (average mass).

Propriétés

IUPAC Name

5-[(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-3-16-21-20-24(22-16)19(26)18(28-20)17(23-11-9-14(25)10-12-23)13-5-7-15(8-6-13)27-4-2/h5-8,14,17,25-26H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSLNNHCEHAJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution or other suitable methods. Finally, the piperidin-4-ol moiety is attached through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.

    Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents like LiAlH4 or NaBH4.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures, potentially leading to novel derivatives.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution: Halogenating agents, nucleophiles, electrophiles

    Cyclization: Acidic or basic catalysts, heat

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.

Applications De Recherche Scientifique

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific functional properties.

Mécanisme D'action

The mechanism of action of 1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Pharmacological Activity Key Findings
Target Compound Piperidin-4-ol, 4-ethoxyphenyl, triazolothiazole (ethyl, hydroxyl) 477.56 Under investigation Structural complexity suggests multi-target interactions; potential antifungal/antimicrobial
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol Piperazine, 3-chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyltriazolothiazole ~540.5 Not specified Chlorine enhances lipophilicity; methoxy/ethoxy groups may influence metabolic stability
(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-thiazolotriazol-6-one Pyrazole, 4-ethoxy-3-methylphenyl, thiazolotriazolone ~543.6 Not specified Conjugated system (Z-configuration) may impact UV absorption and binding to planar targets
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolothiadiazole, pyrazole, 4-methoxyphenyl ~400–450 (varies with R) Antifungal (via lanosterol demethylase inhibition) Demonstrated binding to fungal CYP51 (3LD6); R-group modulates activity
Piperidine-oxadiazole derivatives (e.g., EP 1 808 168 B1) Piperidine, oxadiazole, sulfonyl/carbonitrile groups ~450–550 GPR119 agonists (diabetes) Structural flexibility allows targeting of metabolic receptors

Detailed Analysis

Core Heterocyclic Systems

  • Target Compound : The fused triazolothiazole ring combines a 1,2,4-triazole with a 1,3-thiazole, offering dual hydrogen-bonding sites (hydroxyl at position 6) and hydrophobic interactions (ethyl at position 2).
  • Compounds : Use triazolothiadiazole instead of triazolothiazole. The sulfur and additional nitrogen in thiadiazole may alter redox properties and enzyme inhibition profiles .

Aromatic Substituents

  • Ethoxy vs.
  • Chlorine Substituents : ’s 3-chlorophenyl group increases molecular weight and halogen bonding capacity, often correlating with enhanced potency in antimicrobial agents .

Pharmacological Implications

  • Antifungal Activity: ’s triazolothiadiazoles showed promising docking with fungal lanosterol demethylase (3LD6), suggesting the target compound’s triazolothiazole may similarly inhibit CYP51 enzymes .
  • Therapeutic Diversification: Piperidine-oxadiazole derivatives () highlight how minor structural changes (e.g., oxadiazole vs. triazolothiazole) redirect activity from antifungal to metabolic targets (GPR119) .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The target’s ethoxy group (LogP ~2.8 estimated) may improve membrane permeability compared to ’s methoxy analogues (LogP ~2.2) but reduce aqueous solubility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.